3,3-Dicyclopropylpropan-1-amine
Overview
Description
3,3-Dicyclopropylpropan-1-amine is an organic compound with the molecular formula C₉H₁₇N It is characterized by the presence of two cyclopropyl groups attached to a propan-1-amine backbone
Scientific Research Applications
3,3-Dicyclopropylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Future Directions
While the future directions specific to 3,3-Dicyclopropylpropan-1-amine are not detailed in the search results, it’s worth noting that synthetic chemistry, which includes the synthesis of compounds like this compound, faces many challenges such as higher selectivity, higher efficiency, environmental benignity, and sustainable energy . These challenges present opportunities for future research and development in the field.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dicyclopropylpropan-1-amine typically involves the reaction of cyclopropylmethyl bromide with ammonia or an amine under suitable conditions. One common method includes the use of a Grignard reagent, where cyclopropylmagnesium bromide reacts with a suitable amine precursor to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding amides or nitriles.
Reduction: Reduction of this compound can lead to the formation of secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Amides, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Mechanism of Action
The mechanism of action of 3,3-Dicyclopropylpropan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The cyclopropyl groups may contribute to the compound’s stability and reactivity by providing steric hindrance and electronic effects.
Comparison with Similar Compounds
Cyclopropylamine: A simpler analogue with one cyclopropyl group.
3,3-Dicyclopropylpropan-2-amine: A structural isomer with the amine group at a different position.
Cyclopropylmethylamine: Another related compound with a cyclopropyl group attached to a methylamine backbone.
Uniqueness: 3,3-Dicyclopropylpropan-1-amine is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Properties
IUPAC Name |
3,3-dicyclopropylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c10-6-5-9(7-1-2-7)8-3-4-8/h7-9H,1-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGMERNHAYRSNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCN)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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